
ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate, also known as EDDHA, is a chelating agent that is commonly used in scientific research. Its chemical structure consists of a carboxylic acid group, two hydroxyl groups, and a dioxo group. EDDHA is widely used in various fields of research such as agriculture, environmental science, and medicinal chemistry.
作用机制
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate works by forming stable complexes with metal ions. The carboxylic acid and hydroxyl groups in ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can coordinate with metal ions such as iron, lead, and copper, forming a chelate complex. The chelate complex is more stable than the free metal ion, which increases the solubility and bioavailability of the metal ion. This mechanism of action makes ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate an effective chelating agent for various research applications.
Biochemical and Physiological Effects
ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate has been shown to be non-toxic and biocompatible in various studies. It does not have any significant effects on the biochemical and physiological functions of living organisms. However, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can affect the uptake and transport of metal ions in plants and animals. In plants, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can increase the uptake of iron, which is essential for their growth and development. In animals, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can chelate metal ions such as lead and copper, which can reduce their toxicity and improve their excretion.
实验室实验的优点和局限性
One of the advantages of using ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate in lab experiments is its high stability and selectivity for metal ions. ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can form stable chelate complexes with metal ions, which makes it an effective tool for studying metal ion transport and metabolism. In addition, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate in lab experiments is its low solubility in water. ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate is relatively insoluble in water, which can limit its use in aqueous solutions. Furthermore, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can be expensive to obtain, which can limit its use in certain research applications.
未来方向
There are several future directions for the use of ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate in scientific research. One possible direction is the development of new chelating agents that are more effective and selective for metal ions. Another direction is the use of ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate in the development of new drugs for the treatment of metal-related diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can be used in the development of new fertilizers for plants that are more efficient in the uptake of micronutrients such as iron. Overall, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate has a wide range of potential applications in scientific research and its use is likely to increase in the future.
合成方法
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can be synthesized by reacting 2,6-dichloro-1,4-benzoquinone with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroxylamine to yield ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate is primarily used as a chelating agent in scientific research. It has been widely used in the field of agriculture as a micronutrient fertilizer for plants. ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate is effective in increasing the uptake of iron by plants, which is essential for their growth and development. In addition, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate has been used in environmental science to remediate contaminated soils and water. ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can chelate heavy metals such as lead, cadmium, and copper, which are commonly found in contaminated soils and water. Furthermore, ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate has been studied for its potential use in medicinal chemistry. ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can chelate metal ions that are involved in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-[(Z)-3-ethoxy-3-hydroxyprop-2-enoyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-19-11(16)7-10(15)14-12(17)8-5-3-4-6-9(8)13(14)18/h3-7,16H,2H2,1H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJYQKAOFKMNE-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)N1C(=O)C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\C(=O)N1C(=O)C2=CC=CC=C2C1=O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

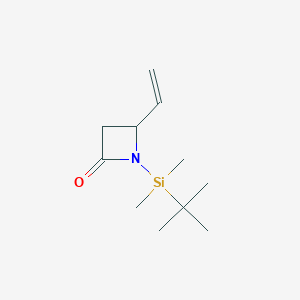
methanone](/img/structure/B2559280.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluorophenyl)amino)formamide](/img/structure/B2559281.png)
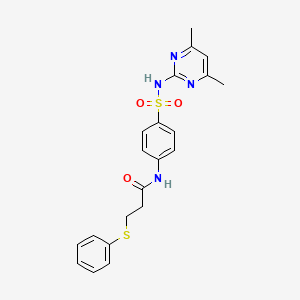
![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2559285.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2559287.png)
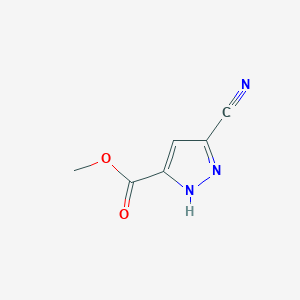
![2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2559291.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2559292.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2559293.png)
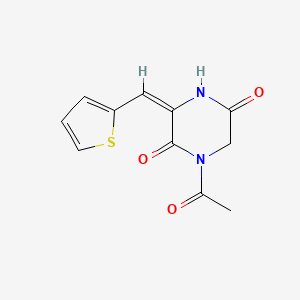
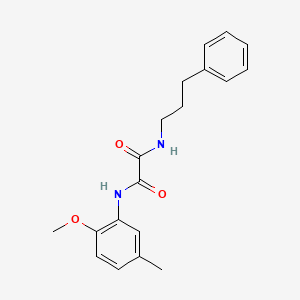
![2-chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2559296.png)
